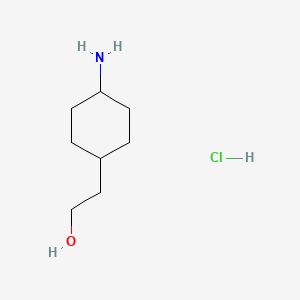

trans 2-(4-Aminocyclohexyl)ethanol hydrochloride

Description

trans-2-(4-Aminocyclohexyl)ethanol hydrochloride is a cyclohexylamine derivative featuring an ethanol substituent at the trans-2 position of the 4-aminocyclohexyl ring. The trans configuration of the aminocyclohexyl group is critical for stereochemical interactions in drug design, influencing solubility, stability, and biological activity .

Properties

IUPAC Name |

2-(4-aminocyclohexyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h7-8,10H,1-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFIQDIAYQRZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007925-20-2 | |

| Record name | 2-[rac-(1r,4r)-4-aminocyclohexyl]ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Nitro Compounds: One common method involves the reduction of trans-4-nitrocyclohexanol to trans-4-aminocyclohexanol, followed by the reaction with ethylene oxide to form trans 2-(4-Aminocyclohexyl)ethanol.

Catalytic Hydrogenation: Another method includes the catalytic hydrogenation of trans-4-nitrocyclohexanol in the presence of a palladium catalyst, followed by the reaction with ethylene oxide and subsequent treatment with hydrochloric acid.

Industrial Production Methods: Industrial production typically involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of high-pressure reactors and continuous flow systems ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans 2-(4-Aminocyclohexyl)ethanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Amines.

Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies .

Biology:

Medicine:

- Utilized in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects .

Industry:

Mechanism of Action

The mechanism of action of trans 2-(4-Aminocyclohexyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ethanol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Analogs and Properties

Functional Group Impact

- Ethanol vs. Acetic Acid: The ethanol derivative (hypothetical) likely exhibits higher polarity and water solubility compared to its acetic acid counterpart (C₈H₁₆ClNO₂), which has a carboxylic acid group. The latter may form salts more readily, enhancing crystallinity .

- Ester Derivatives: Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride (C₁₀H₂₀ClNO₂) introduces lipophilicity via the ethyl ester group, making it suitable for prodrug formulations. Its higher molecular weight (221.73 vs. 193.67) and melting point (177°C) reflect increased stability .

- Methanol vs. Its applications in chiral synthesis are well-documented .

Biological Activity

trans 2-(4-Aminocyclohexyl)ethanol hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a cyclohexane ring with an amino group, allows for various biological interactions, making it a subject of interest in drug development and biochemical research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group on the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction is crucial for modulating enzyme activities and cellular processes.

- Hydrogen Bonding: The amino group facilitates interactions with proteins and nucleic acids.

- Nucleophilic Reactions: The compound can participate in nucleophilic addition reactions, affecting biochemical pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Drug Development: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs).

- Biochemical Studies: Used to investigate enzyme interactions and metabolic pathways.

- Therapeutic Potential: Investigated for its role in treating conditions related to vascular regulation and inflammation.

Case Studies

-

Soluble Epoxide Hydrolase Inhibition:

A study demonstrated that derivatives of cyclohexane compounds, including those similar to this compound, exhibited potent inhibition of soluble epoxide hydrolase (sEH). These compounds showed low nanomolar to picomolar activities against recombinant human sEH, indicating their potential as therapeutic agents for hypertension and inflammation management . -

Antimicrobial Activity:

Research on similar amine-containing compounds revealed significant antibacterial activity against various Gram-positive bacteria. These findings suggest that this compound may also exhibit antimicrobial properties, warranting further investigation .

Comparative Biological Activity

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| trans 2-(4-Aminocyclohexyl)ethanol | TBD | Potential sEH inhibitor |

| trans-4-amino-cyclohexyl acetic acid | 1.3 ± 0.05 | Potent sEH inhibitor |

| Pyrimidine derivatives | 0.25–1 | Antibacterial activity |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of cyclohexane derivatives:

- Metabolic Stability: The trans isomers of cyclohexane derivatives have shown greater metabolic stability compared to their cis counterparts, which is beneficial for drug formulation .

- Toxicity Profiles: Initial toxicity assessments indicate that while some derivatives exhibit harmful effects (e.g., H302: harmful if swallowed), others show promising safety profiles at therapeutic doses .

Q & A

Q. What experimental methods are recommended for structural characterization of trans-2-(4-aminocyclohexyl)ethanol hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the cyclohexyl ring conformation (trans vs. cis stereochemistry) and amine/ethanol group positions. For example, coupling constants in H NMR can distinguish axial/equatorial proton arrangements .

- X-ray Crystallography: Resolve absolute stereochemistry and hydrogen-bonding interactions between the hydrochloride salt and ethanol moiety. highlights recrystallization from ethanol-ether for high-purity crystals suitable for X-ray analysis .

- Mass Spectrometry (MS): Confirm molecular weight (151.63 g/mol) via ESI-MS or MALDI-TOF, ensuring no fragmentation of the labile ethanolamine group .

Q. How can researchers assess the purity and stability of trans-2-(4-aminocyclohexyl)ethanol hydrochloride under experimental conditions?

Methodological Answer:

- Melting Point Analysis: Compare observed melting point (172–175°C, as reported in ) with literature values. Deviations >2°C suggest impurities or isomer contamination (e.g., cis isomer, mp 186–190°C) .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a polar mobile phase (e.g., acetonitrile/water + 0.1% TFA) to separate and quantify amine derivatives. A purity threshold of >95% is typical for synthetic batches .

- Thermogravimetric Analysis (TGA): Monitor decomposition above 200°C to assess thermal stability, particularly for hydrochloride salt dissociation .

Q. What synthetic routes are optimal for trans-2-(4-aminocyclohexyl)ethanol hydrochloride, and how can yields be improved?

Methodological Answer:

- Reductive Amination: React 4-aminocyclohexanone with ethanolamine under hydrogenation (H, Pd/C) to form the trans isomer. Use acidic conditions (HCl) to precipitate the hydrochloride salt. suggests yields >70% with strict pH control (pH 4–5) .

- Purification: Recrystallize from ethanol-ether mixtures to remove unreacted amines, as demonstrated in for analogous cyclohexanol derivatives .

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of the primary amine group, which can form nitroso byproducts .

Advanced Research Questions

Q. How can enantiomeric purity of trans-2-(4-aminocyclohexyl)ethanol hydrochloride be resolved, and what chiral analysis techniques are recommended?

Methodological Answer:

- Chiral HPLC: Employ a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences >1.5 minutes indicate high enantiomeric excess (ee) .

- Circular Dichroism (CD): Compare CD spectra with known trans standards to confirm absolute configuration. The amine group’s electronic environment affects Cotton effect signatures .

- Kinetic Resolution: Use lipase-catalyzed acetylation of the ethanol group to selectively modify one enantiomer, enabling separation via column chromatography .

Q. What reaction mechanisms dominate in substitution or oxidation reactions involving trans-2-(4-aminocyclohexyl)ethanol hydrochloride?

Methodological Answer:

- Nucleophilic Substitution: The ethanol hydroxyl group can act as a leaving group under acidic conditions. For example, reaction with thionyl chloride (SOCl) converts it to a chloroethyl derivative, as seen in for analogous compounds .

- Oxidation Pathways: Use Jones reagent (CrO/HSO) to oxidize the ethanol moiety to a ketone. Monitor reaction progress via IR spectroscopy for carbonyl peak emergence (~1700 cm) .

- Computational Studies: Apply DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in ring-opening reactions .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) of trans-2-(4-aminocyclohexyl)ethanol hydrochloride?

Methodological Answer:

- Controlled Recrystallization: Reproduce synthesis and purification steps using solvents listed in conflicting reports (e.g., ethanol vs. acetone). shows melting point variability (172–175°C vs. 186–190°C for cis isomers) due to solvent-dependent crystal packing .

- Solubility Profiling: Measure solubility in polar (water, DMSO) and nonpolar (hexane) solvents. Hydrochloride salts typically exhibit higher aqueous solubility (>50 mg/mL) than free bases .

- Cross-Validate with Spectra: Compare IR and NMR data with published spectra (e.g., NIST Chemistry WebBook) to identify polymorphic forms or hydration states .

Q. What strategies mitigate hygroscopicity and degradation during long-term storage of trans-2-(4-aminocyclohexyl)ethanol hydrochloride?

Methodological Answer:

- Desiccated Storage: Store under vacuum or with desiccants (silica gel) at −20°C. recommends airtight containers to prevent HCl loss and amine oxidation .

- Stability Studies: Conduct accelerated aging tests (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolysis of the ethanol group is a key degradation pathway .

- Lyophilization: Freeze-dry aqueous solutions to form stable amorphous powders, reducing water-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.